molecular formula C9H8BrFO B12451788 1-Bromo-3-(2-fluorophenyl)propan-2-one

1-Bromo-3-(2-fluorophenyl)propan-2-one

Cat. No.: B12451788
M. Wt: 231.06 g/mol
InChI Key: WARDSKDZNJWRBX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO It is a brominated ketone, characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-fluorophenyl)propan-2-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(2-fluorophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-fluorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

  • 1-Bromo-3-(4-fluorophenyl)propan-2-one
  • 1-Bromo-3-(3-fluorophenyl)propan-2-one
  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one

Comparison: 1-Bromo-3-(2-fluorophenyl)propan-2-one is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different selectivity and potency in various applications .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-bromo-3-(2-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8BrFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2

InChI Key

WARDSKDZNJWRBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CBr)F

Origin of Product

United States

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